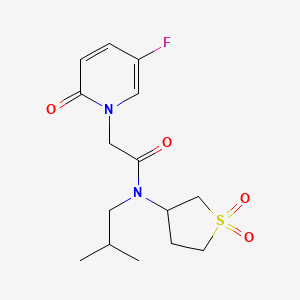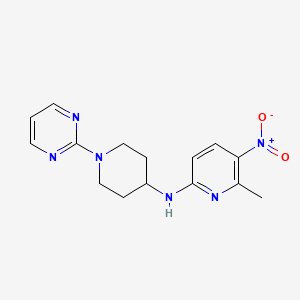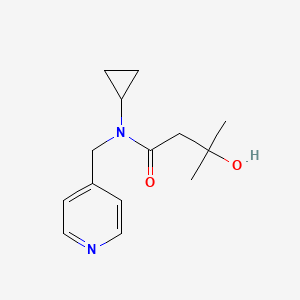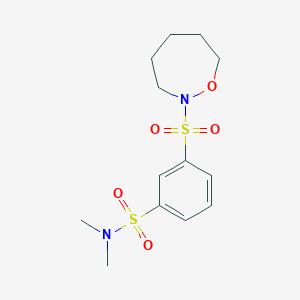![molecular formula C19H29N3O B6970773 2-Cyclohexyl-2-[(1-ethylindazol-3-yl)methylamino]propan-1-ol](/img/structure/B6970773.png)
2-Cyclohexyl-2-[(1-ethylindazol-3-yl)methylamino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-2-[(1-ethylindazol-3-yl)methylamino]propan-1-ol is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-[(1-ethylindazol-3-yl)methylamino]propan-1-ol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.
Alkylation: The indazole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Amination: The alkylated indazole is reacted with an amine to form the intermediate amine compound.
Addition of the Cyclohexyl Group: The intermediate is then subjected to a Grignard reaction with cyclohexylmagnesium bromide to introduce the cyclohexyl group.
Hydroxylation: Finally, the hydroxyl group is introduced through a reduction reaction, typically using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and in-line purification techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2-[(1-ethylindazol-3-yl)methylamino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the indazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or modified indazole derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
2-Cyclohexyl-2-[(1-ethylindazol-3-yl)methylamino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-[(1-ethylindazol-3-yl)methylamino]propan-1-ol involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also affect signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexyl-2-[(1-methylindazol-3-yl)methylamino]propan-1-ol
- 2-Cyclohexyl-2-[(1-ethylbenzimidazol-3-yl)methylamino]propan-1-ol
- 2-Cyclohexyl-2-[(1-ethylbenzothiazol-3-yl)methylamino]propan-1-ol
Uniqueness
2-Cyclohexyl-2-[(1-ethylindazol-3-yl)methylamino]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, while the indazole moiety provides a versatile platform for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
2-cyclohexyl-2-[(1-ethylindazol-3-yl)methylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-3-22-18-12-8-7-11-16(18)17(21-22)13-20-19(2,14-23)15-9-5-4-6-10-15/h7-8,11-12,15,20,23H,3-6,9-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHORUAZIJPXSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)CNC(C)(CO)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-benzothiophen-5-yl-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6970698.png)
![3-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B6970702.png)



![3-(dimethylamino)-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]benzenesulfonamide](/img/structure/B6970730.png)
![N-[2-(1,3-benzoxazol-2-yl)propyl]-3,3-dicyclopropylprop-2-enamide](/img/structure/B6970735.png)
![1-(oxolan-2-yl)-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]ethanamine](/img/structure/B6970741.png)
![N-[3-(4-ethylpiperazin-1-yl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6970746.png)
![2-[3-[(2-Methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carbonitrile](/img/structure/B6970756.png)



![2-[1-benzofuran-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6970783.png)
